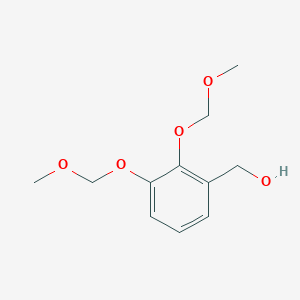
Benzenemethanol, 2,3-bis(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2,3-bis(methoxymethoxy)- is an organic compound with the molecular formula C11H16O5 It is a derivative of benzenemethanol, where two methoxymethoxy groups are attached to the benzene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,3-bis(methoxymethoxy)- typically involves the protection of hydroxyl groups followed by the introduction of methoxymethoxy groups. One common method is the reaction of benzenemethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for Benzenemethanol, 2,3-bis(methoxymethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2,3-bis(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxymethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzenemethanol derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 2,3-bis(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2,3-bis(methoxymethoxy)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 3,5-bis(methoxymethoxy)
- 2-Hydroxy-3-methoxybenzyl alcohol
- 2-Methylbenzyl alcohol
Uniqueness
Benzenemethanol, 2,3-bis(methoxymethoxy)- is unique due to the specific positioning of the methoxymethoxy groups, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
150092-79-8 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
[2,3-bis(methoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H16O5/c1-13-7-15-10-5-3-4-9(6-12)11(10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 |
InChI Key |
LJXGQYWRCYWNPB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1OCOC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















